

An In-Depth Technical Guide to 4-Acetyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetyl-2-methoxybenzoic acid

Cat. No.: B2748836

[Get Quote](#)

Preamble: A Note on the Subject Compound

As a Senior Application Scientist, the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are the bedrock of any technical document I author. It is with these principles in mind that I must begin this guide with a critical clarification. The subject of this guide is **4-Acetyl-2-methoxybenzoic acid** (CAS RN: 102362-04-9). Initial broad-spectrum analysis of available literature reveals a significant and frequent confusion between this compound and its structural analogs, namely 4-acetyl-2-methylbenzoic acid and 4-methoxy-2-methylbenzoic acid. The available peer-reviewed literature, patents, and spectroscopic databases are rich with data for these analogs but are notably sparse for the specified topic, **4-Acetyl-2-methoxybenzoic acid**.

Therefore, this guide will proceed by presenting the verified, albeit limited, information specific to **4-Acetyl-2-methoxybenzoic acid**. It will then, for illustrative and comparative purposes, discuss the properties and synthesis of its closely related analogs where such comparison provides valuable context for a researcher. This approach is taken to maintain the highest level of scientific integrity and to prevent the extrapolation of data from one compound to another, a practice that could lead to significant errors in research and development.

Part 1: Core Profile of 4-Acetyl-2-methoxybenzoic acid

This section is dedicated exclusively to the verified properties of **4-Acetyl-2-methoxybenzoic acid**.

Molecular Identity and Structure

The foundational step in any chemical investigation is the unambiguous identification of the compound. **4-Acetyl-2-methoxybenzoic acid** is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a methoxy (-OCH₃) group at the C2 position and an acetyl (-COCH₃) group at the C4 position.

- IUPAC Name: **4-acetyl-2-methoxybenzoic acid**
- CAS Number: 102362-04-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₀H₁₀O₄[\[3\]](#)[\[4\]](#)
- Molecular Weight: 194.18 g/mol [\[3\]](#)

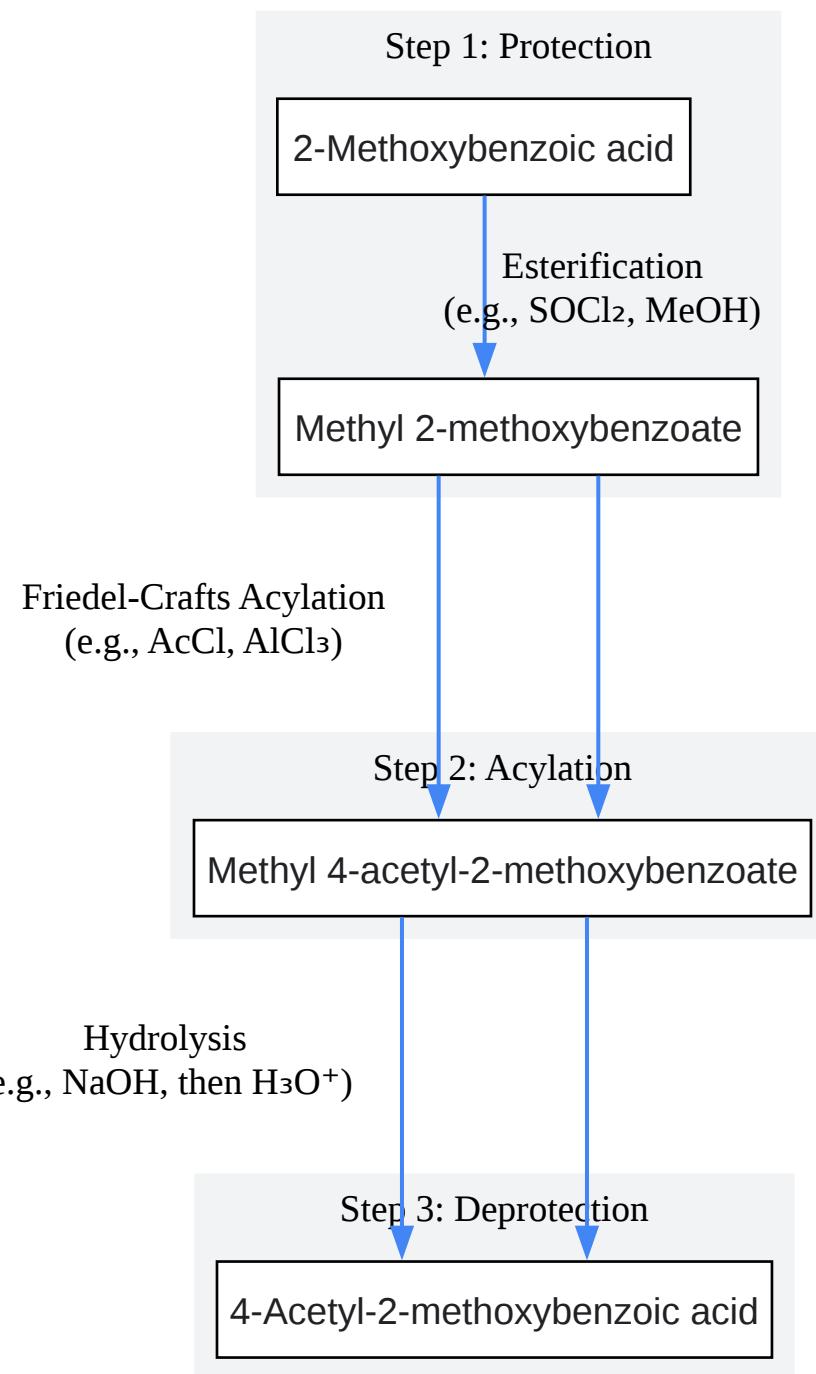
The spatial arrangement of these functional groups dictates the molecule's electronic properties and steric profile, which in turn govern its reactivity and potential biological activity. The electron-donating methoxy group ortho to the carboxylic acid can influence the acidity of the carboxyl proton and the reactivity of the aromatic ring, while the electron-withdrawing acetyl group para to the carboxyl group also plays a significant role in modulating these properties.

Physicochemical Properties

Quantitative physical data for **4-Acetyl-2-methoxybenzoic acid** is limited. The data presented below is consolidated from chemical supplier databases, which serve as the primary source of this information in the absence of comprehensive academic studies.

Property	Value	Source
CAS Number	102362-04-9	[1] [2]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[3] [4]
Molecular Weight	194.18 g/mol	[3]
Storage Condition	Sealed in dry, room temperature	[3] [5]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported across publicly accessible databases for this specific compound. Researchers are advised to perform their own characterization upon synthesis or acquisition.


Part 2: Synthesis and Spectroscopic Analysis - A Field Perspective

Due to the lack of specific published protocols for **4-Acetyl-2-methoxybenzoic acid**, this section will present a generalized synthetic strategy based on established organic chemistry principles. This theoretical approach is designed to provide a logical starting point for a researcher aiming to synthesize this molecule.

A Proposed Synthetic Pathway

A plausible and logical route to **4-Acetyl-2-methoxybenzoic acid** would likely involve a Friedel-Crafts acylation of a suitably protected 2-methoxybenzoic acid derivative. The causality behind this choice is rooted in the directing effects of the substituents on the aromatic ring.

Conceptual Workflow:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **4-Acetyl-2-methoxybenzoic acid**.

Experimental Rationale:

- Protection: The carboxylic acid group of the starting material, 2-methoxybenzoic acid, is highly deactivating and can complex with the Lewis acid catalyst used in Friedel-Crafts reactions. Therefore, it is standard practice to protect it, typically as an ester (e.g., methyl ester). This is a self-validating step; proceeding without it would likely lead to low or no yield of the desired acylated product.
- Friedel-Crafts Acylation: The methoxy group is an ortho-, para- director. Since the ortho position is sterically hindered by the adjacent ester group, acylation is expected to occur predominantly at the para position, yielding the desired 4-acetyl derivative. The choice of acetyl chloride (AcCl) and a Lewis acid like aluminum chloride (AlCl_3) is a standard and well-validated protocol for this transformation.
- Deprotection: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup to protonate the carboxylate salt.

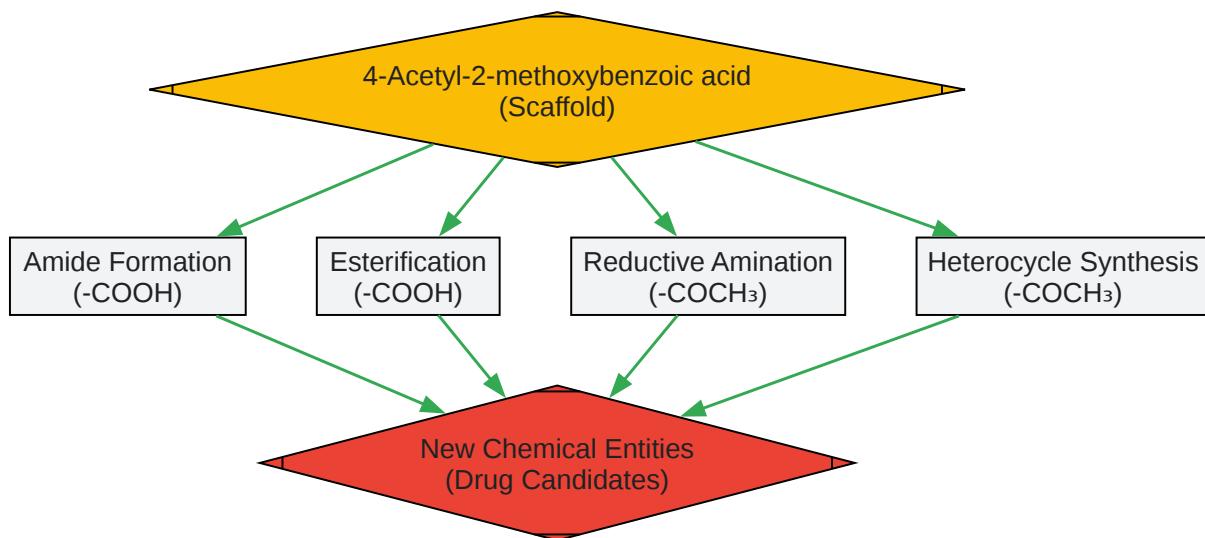
Expected Spectroscopic Signatures

While specific experimental spectra for **4-Acetyl-2-methoxybenzoic acid** are not readily available, we can predict the key features based on its structure. These predictions are vital for a researcher to confirm the identity of the synthesized product.

Spectroscopy	Expected Key Features
¹ H NMR	<ul style="list-style-type: none">-COOH Proton: A broad singlet, typically downfield (>10 ppm).Aromatic Protons: Three distinct signals in the aromatic region (~7-8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring.-OCH₃ Protons: A sharp singlet around 3.9-4.0 ppm.-COCH₃ Protons: A sharp singlet around 2.5-2.6 ppm.
¹³ C NMR	<ul style="list-style-type: none">Carboxyl Carbon (-COOH): Signal >165 ppm.Ketone Carbon (-C=O): Signal ~197 ppm.Aromatic Carbons: Six distinct signals, including two quaternary carbons and four CH carbons. The carbon attached to the methoxy group would be significantly upfield.Methoxy Carbon (-OCH₃): Signal ~56 ppm.Acetyl Methyl Carbon (-CH₃): Signal ~26 ppm.
IR Spectroscopy	<ul style="list-style-type: none">O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.C=O Stretch (Ketone): A strong, sharp peak around 1670-1690 cm⁻¹.C-O Stretch (Methoxy/Acid): Strong bands in the 1250-1300 cm⁻¹ region.
Mass Spectrometry	<ul style="list-style-type: none">Molecular Ion (M⁺): A peak at m/z = 194.05, corresponding to the molecular weight of C₁₀H₁₀O₄.Key Fragments: Expect loss of -OH (m/z 177), -COOH (m/z 149), and a prominent peak for the acetyl cation [CH₃CO]⁺ (m/z 43).

General Protocol for Spectroscopic Analysis:

A self-validating system for characterization would involve a multi-technique approach.


- Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

- NMR Spectroscopy: Acquire ^1H , ^{13}C , and 2D spectra (like COSY and HSQC) on a high-field spectrometer (e.g., 400 MHz or higher) to confirm proton-proton and proton-carbon connectivities, validating the substitution pattern.
- Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition ($\text{C}_{10}\text{H}_{10}\text{O}_4$) by comparing the experimental mass to the theoretical mass with high precision.
- IR Spectroscopy: Acquire an IR spectrum (e.g., using an ATR accessory) to confirm the presence of the key functional groups (carboxylic acid, ketone, ether).

Part 3: Potential Applications in Research and Drug Development

While no specific applications for **4-Acetyl-2-methoxybenzoic acid** are documented, its structure suggests potential utility as an intermediate in organic synthesis and medicinal chemistry. Benzoic acid derivatives are a cornerstone of drug development, appearing in numerous approved pharmaceuticals. The functional groups on this molecule offer several handles for further chemical modification, making it a potentially valuable building block for creating libraries of novel compounds for screening.

For instance, the ketone functionality could be reduced to an alcohol, converted to an oxime, or used in reactions to build heterocyclic rings. The carboxylic acid can be converted to esters, amides, or acid halides for further coupling reactions. A hypothetical role is illustrated below.

[Click to download full resolution via product page](#)

Caption: Potential of the scaffold in synthetic diversification.

This logical relationship diagram illustrates how the distinct functional groups of **4-Acetyl-2-methoxybenzoic acid** can serve as independent reaction sites for building molecular complexity, a fundamental strategy in drug discovery.

Conclusion

4-Acetyl-2-methoxybenzoic acid is a compound with a well-defined structure but limited publicly available data regarding its synthesis, properties, and applications. This guide has provided all verifiable information while transparently acknowledging the significant data gaps. A robust, logical synthetic pathway has been proposed, and the expected analytical signatures have been detailed to aid researchers in its synthesis and characterization. The potential of this molecule as a synthetic intermediate is clear, though its practical utility remains an area open for future investigation. It is imperative for any scientist working with this compound to rely on their own experimental data for validation and to be cautious of data pertaining to similar, but distinct, chemical structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-acetyl-2-methoxybenzoic acid | 102362-04-9 [chemicalbook.com]
- 2. | Virtual tour generated by Panotour [kpinhawaii.org]
- 3. 102362-04-9|4-Acetyl-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 102362-04-9 | 4-Acetyl-2-methoxybenzoic acid - Moldb [moldb.com]
- 5. 102362-04-9 · 4-Acetyl-2-methoxybenzoic acid · 4-Acetyl-2-methoxybenzoic acid
【詳細情報】 | 試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Acetyl-2-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2748836#what-are-the-properties-of-4-acetyl-2-methoxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com